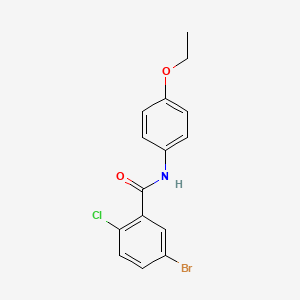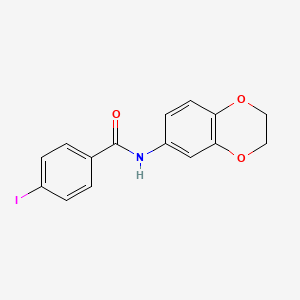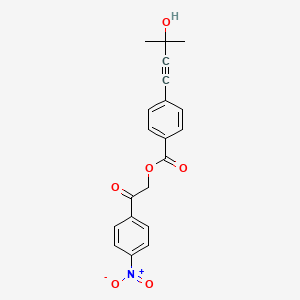
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Descripción general
Descripción
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its potent anti-inflammatory and anti-tumor properties. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB. By inhibiting IKK, this compound 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that normally inhibits NF-κB by sequestering it in the cytoplasm. This results in the accumulation of IκBα and the inhibition of NF-κB activity, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects in various cell types. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of adhesion molecules and chemokines. It can also induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, such as its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using this compound 11-7082 in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 in scientific research. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound 11-7082. Another area of interest is the investigation of the potential synergistic effects of this compound 11-7082 with other anti-inflammatory or anti-tumor agents. Additionally, the potential use of this compound 11-7082 in the treatment of other diseases such as neurodegenerative disorders and viral infections warrants further investigation.
Aplicaciones Científicas De Investigación
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation and cancer development. By inhibiting NF-κB, this compound 11-7082 can suppress the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tumor growth.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-26(24,25)22(13-19(23)21-16-9-5-8-15(20)12-16)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHQZAOHZJUBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzoylamino)-3-bromophenyl]-3,4-dimethylbenzamide](/img/structure/B3741937.png)

![2-chloro-5-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3741958.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-indol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741963.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B3741984.png)
![N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}-4-nitrobenzamide](/img/structure/B3741993.png)
![4-chloro-N-[(2-iodobenzoyl)oxy]benzamide](/img/structure/B3741994.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B3742001.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3742017.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3742023.png)
![N-[(cyclopentylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3742031.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B3742034.png)
